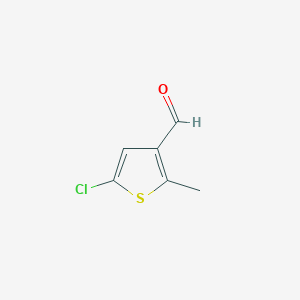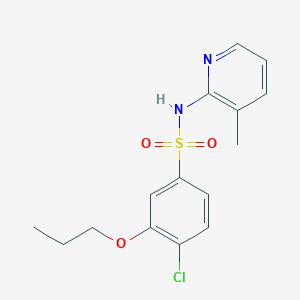
4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide” is a complex organic compound. It contains a benzamide moiety , which is a common feature in many biologically active compounds.
Molecular Structure Analysis
The compound contains a pyridine ring, a benzene ring, and a sulfonamide group. The pyridine ring is a basic aromatic ring with a nitrogen atom. The benzene ring is a six-membered ring consisting of carbon atoms with alternating single and double bonds. The sulfonamide group (-SO2NH2) is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For example, the pyridine ring can undergo electrophilic substitution reactions, while the sulfonamide group can participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, which includes the positions of the functional groups on the rings. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Applications De Recherche Scientifique
DNA Binding and Anticancer Activity
Sulfonamide derivatives have been studied for their DNA binding, cleavage capabilities, and anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown significant interactions with DNA and demonstrated anticancer activity by promoting cell death mainly through apoptosis in human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes (González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases, which are enzymes crucial for maintaining pH balance in tissues and organs, is another significant application. Sulfonamide-based compounds have been synthesized to explore their inhibitory effects on human carbonic anhydrases, showing effectiveness in inhibiting tumor-associated isoenzymes and offering a pathway for anticancer drug development (Żołnowska et al., 2018).
Antimicrobial Activity
Novel sulfonamide derivatives have also been synthesized and evaluated for their antibacterial activity. Certain compounds have shown promising activity against anaerobic Gram-positive bacteria strains, highlighting the potential for developing new antibacterial agents (Sławiński et al., 2013).
Enzyme Inhibitory and Selective Cytotoxic Agents
In the realm of HIV treatment, sulfonamide derivatives have been explored for their inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication process. Some derivatives have shown significant inhibitory activity and selectivity towards hypoxic cancer cells, offering insights into developing therapies for HIV and cancer (Brzozowski et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAESTNLVTNXMPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)
![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)
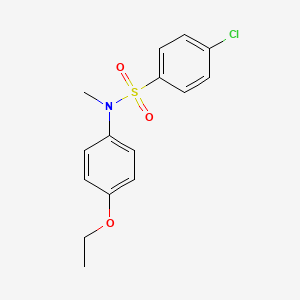
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2372524.png)
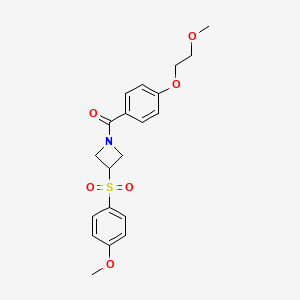


![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2372536.png)
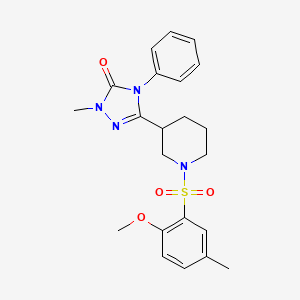
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2372538.png)
